molecular formula C24H21F2N3O2 B2849992 N-benzhydryl-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide CAS No. 1251708-42-5

N-benzhydryl-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide

Katalognummer B2849992
CAS-Nummer: 1251708-42-5
Molekulargewicht: 421.448
InChI-Schlüssel: WMUBUOJEJOONOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzhydryl-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide, also known as DBAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. DBAA belongs to the class of benzhydryl-imidazolidinones and has been found to exhibit promising pharmacological properties.

Wirkmechanismus

The exact mechanism of action of N-benzhydryl-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide is not fully understood. However, it is believed to act as a positive allosteric modulator of GABA-A receptors, which are involved in the regulation of neuronal excitability. N-benzhydryl-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide has also been shown to enhance the activity of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and plasticity.
Biochemical and Physiological Effects:
N-benzhydryl-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide has been found to modulate the activity of various neurotransmitter systems, including GABA, glutamate, and serotonin. It has also been shown to increase the levels of BDNF in the brain, which may contribute to its neuroprotective effects. N-benzhydryl-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide has been found to improve cognitive function and reduce anxiety and depression-like behaviors in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

N-benzhydryl-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide has several advantages for use in laboratory experiments. It exhibits high potency and selectivity for GABA-A receptors, making it a useful tool for investigating the role of these receptors in various physiological and pathological conditions. However, N-benzhydryl-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide has limited solubility in water, which may pose challenges for its use in certain experimental settings.

Zukünftige Richtungen

Several areas of research hold promise for the future development of N-benzhydryl-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide as a therapeutic agent. These include investigating its potential as a treatment for epilepsy, anxiety disorders, and depression. Additionally, further studies are needed to elucidate the exact mechanism of action of N-benzhydryl-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide and to identify potential side effects and drug interactions. Finally, the development of more soluble analogs of N-benzhydryl-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide may improve its pharmacokinetic properties and increase its potential for clinical use.

Synthesemethoden

The synthesis of N-benzhydryl-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide involves the reaction of 3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetic acid with benzhydrylamine in the presence of a coupling reagent. The reaction yields N-benzhydryl-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide as a white solid, which can be purified using column chromatography.

Wissenschaftliche Forschungsanwendungen

N-benzhydryl-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticonvulsant, anxiolytic, and antidepressant activities in animal models. N-benzhydryl-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide has also been investigated for its potential as a treatment for neuropathic pain and cognitive disorders.

Eigenschaften

IUPAC Name

N-benzhydryl-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F2N3O2/c25-20-12-11-19(15-21(20)26)29-14-13-28(24(29)31)16-22(30)27-23(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,15,23H,13-14,16H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUBUOJEJOONOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.